Potassium hydrogen diiodate
Description
Significance of Potassium Hydrogen Diiodate as a Model Compound in Inorganic Chemistry Studies
The study of this compound provides valuable insights into several key areas of inorganic chemistry. Its crystal structure has been a subject of detailed investigation, revealing the intricate network of ionic and covalent bonds, as well as hydrogen bonding. researchgate.netcdnsciencepub.com This makes it an excellent model for understanding the forces that govern the three-dimensional arrangement of atoms in a solid-state lattice.
The presence of iodine in a +5 oxidation state within the pyramidal iodate (B108269) ions (IO₃⁻) offers a platform for studying the stereochemically active lone pair of electrons on the iodine atom. uv.esuv.es This lone pair influences the geometry of the iodate group and its interactions with neighboring atoms and ions.
Furthermore, the compound's thermal decomposition behavior provides a case study for solid-state reactions. coleparmer.com Upon heating, it breaks down, releasing corrosive vapors, a process that can be analyzed to understand reaction kinetics and mechanisms in the solid phase. coleparmer.comfishersci.at
Evolution of Research Interests in Diiodate Compounds
Research interest in iodate compounds has a rich history, driven by their diverse and useful properties. Initially, much of the focus was on their applications in analytical chemistry, where their stability and reactivity make them excellent titrants and standards. chemicalbook.comchemimpex.com
In recent decades, there has been a resurgence of interest in metal iodates, spurred by advancements in synthesis, crystal growth techniques, and infrared spectroscopy. uv.es The field has expanded to explore the unique physical properties of these materials, such as their piezoelectric, ferroelectric, and nonlinear optical characteristics. uv.es
More recently, high-pressure studies on iodates, including complex iodates and those containing iodic acid, have become a significant area of research. uv.esuv.es These investigations explore how extreme pressures can alter crystal structures, chemical bonding, and electronic properties, leading to the discovery of novel phenomena like pressure-induced phase transitions and changes in compressibility. uv.esnih.gov
Fundamental Chemical Context of the Hydrogen Diiodate Anion
The hydrogen diiodate anion, [H(IO₃)₂]⁻, is the conjugate base of diiodic acid. It is a fascinating and complex anionic species. The anion consists of two iodate groups linked by a hydrogen bond. The nature of this hydrogen bond has been a subject of considerable study.
The structure of the hydrogen diiodate anion is a key feature of this compound. Within the crystal, the HIO₃ and IO₃⁻ groups are pyramidal. researchgate.net The I-O(H) bond lengths are in the range of 1.898 to 1.939 Å, while the I-O bond lengths vary from 1.786 to 1.827 Å. researchgate.net These variations in bond length can be attributed to the degree of involvement in hydrogen bonding and interactions with adjacent iodine atoms. cdnsciencepub.com
Detailed Research Findings
Crystal Structure
The crystal structure of this compound has been determined with high precision using three-dimensional X-ray and neutron powder diffraction methods. researchgate.netcdnsciencepub.com The compound crystallizes in the monoclinic space group P2₁/c. researchgate.netcdnsciencepub.com
Interactive Data Table: Crystal Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.netcdnsciencepub.com |
| Space Group | P2₁/c | researchgate.netcdnsciencepub.com |
| a | 7.028(1) Å | cdnsciencepub.com |
| b | 8.203(1) Å | cdnsciencepub.com |
| c | 21.841(3) Å | cdnsciencepub.com |
| β | 98.03(1)° | cdnsciencepub.com |
| Z (formula units per cell) | 8 | researchgate.netcdnsciencepub.com |
The structure is characterized by pyramidal iodate units. researchgate.netcdnsciencepub.com Weak interionic I-O contacts result in a very distorted octahedral environment around three of the iodine atoms, while the fourth iodine atom has a capped octahedral (7-coordinate) environment. cdnsciencepub.com The I-O bond lengths range from 1.75 to 1.82 Å, and the I-OH bonds are 1.91 and 1.95 Å. cdnsciencepub.com The structure is held together by strong O-I...O interactions, electrostatic attractions between K⁺ and Oδ⁻, and hydrogen bonds of 2.694 and 2.710 Å. researchgate.net
Spectroscopic Analysis
Infrared (IR) spectroscopy has been a valuable tool for probing the structure and bonding within this compound. The IR spectra show distinct bands corresponding to the stretching and bending vibrations of the IO₃ groups and the O-H...O hydrogen bonds. researchgate.net The hydrogenic stretching frequencies provide information about the strength and geometry of the hydrogen bonds. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
potassium;iodic acid;iodate | |
|---|---|---|
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InChI |
InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYDTMSDROWHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O.[O-]I(=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI2KO6 | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
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DSSTOX Substance ID |
DTXSID1065477 | |
| Record name | Potassium hydrogen diiodate | |
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Molecular Weight |
389.91 g/mol | |
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Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hydrogen diiodate | |
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CAS No. |
13455-24-8 | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
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| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
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| Record name | Potassium hydrogen diiodate | |
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| Record name | Potassium hydrogen diiodate | |
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Synthetic Methodologies and Chemical Preparation Research
Established Synthesis Routes for Potassium Hydrogen Diiodate
The primary established route for the synthesis of this compound involves the reaction of a potassium salt with iodic acid. The most common method is the direct reaction between potassium iodate (B108269) (KIO₃) and iodic acid (HIO₃) in an aqueous solution.
The reaction can be represented by the following equation:
KIO₃ + HIO₃ → KH(IO₃)₂
This synthesis is typically achieved by dissolving equimolar amounts of potassium iodate and iodic acid in hot distilled water. Upon cooling, the less soluble this compound crystallizes out of the solution.
Another documented approach involves the reaction of potassium chloride (KCl) with an excess of iodic acid. The reaction proceeds as follows:
KCl + 2HIO₃ → KH(IO₃)₂ + HCl
In this method, the hydrochloric acid formed is more volatile and can be removed, driving the reaction towards the formation of the desired product.
A less common method described in chemical literature is the reaction between potassium chlorate (B79027) (KClO₃) and iodine in acidic conditions. This reaction is more complex and can be summarized by the following equation, where this compound is formed as an intermediate:
2KClO₃ + I₂ + H₂O → 2KH(IO₃)₂ + Cl₂
This route is part of the broader synthesis of potassium iodate, where the formed this compound is then neutralized to the final product.
| Reactants | Product | Reaction Conditions |
| Potassium iodate (KIO₃), Iodic acid (HIO₃) | This compound (KH(IO₃)₂) | Aqueous solution, cooling to induce crystallization |
| Potassium chloride (KCl), Iodic acid (HIO₃) | This compound (KH(IO₃)₂), Hydrochloric acid (HCl) | - |
| Potassium chlorate (KClO₃), Iodine (I₂), Water (H₂O) | This compound (KH(IO₃)₂), Chlorine (Cl₂) | Acidic conditions |
Investigations into Reaction Conditions and Yield Optimization
Research into the synthesis of this compound has explored the optimization of reaction conditions to maximize yield and purity. Key parameters that have been investigated include temperature, reactant concentrations, and reaction medium.
Temperature: The solubility of this compound is temperature-dependent. Synthesis strategies often utilize this property by dissolving the reactants at an elevated temperature to achieve a supersaturated solution, followed by controlled cooling to promote crystallization. The final temperature of the cooling process is a critical factor; lower temperatures generally lead to a higher yield due to the decreased solubility of the product.
Reactant Concentration: The stoichiometry of the reactants is crucial for maximizing the yield. For the reaction between potassium iodate and iodic acid, a 1:1 molar ratio is theoretically required. However, slight excesses of iodic acid have been explored to shift the equilibrium towards the product side, although this can necessitate additional purification steps to remove unreacted acid.
Solvent: Water is the most common solvent for the synthesis of this compound due to the solubility of the reactants and the relative insolubility of the product at lower temperatures. The purity of the water is important to avoid the introduction of contaminating ions.
Role of this compound as an Intermediate in In-situ Chemical Synthesis Pathways
This compound serves as a crucial intermediate in certain chemical syntheses, most notably in the production of potassium iodate. researchgate.netnih.gov In these processes, this compound is not isolated but is formed in-situ and then converted to the final product.
For example, in a method for preparing potassium iodate, a crude this compound product is first obtained. scbt.com This intermediate is then dissolved in water, and the pH is adjusted to neutral using a potassium hydroxide (B78521) solution. scbt.com This neutralization step converts the hydrogen diiodate to iodate, as shown in the simplified equation:
KH(IO₃)₂ + KOH → 2KIO₃ + H₂O
Furthermore, in analytical chemistry, the reaction of a substance with an excess of iodic acid in the presence of a potassium salt can lead to the in-situ formation of this compound, which can then participate in subsequent reactions.
Research into Controlled Crystallization for Purity and Morphology Control
The control of crystallization is a vital aspect of producing high-purity this compound with specific physical properties. Research in this area focuses on understanding and manipulating the factors that influence crystal growth, size distribution, and morphology.
Purity Control: Recrystallization is a standard technique for the purification of this compound. This process involves dissolving the synthesized product in a minimal amount of hot solvent (typically water) and then allowing it to cool slowly. The slow cooling process allows for the gradual formation of crystals, excluding impurities from the crystal lattice. The purity of the final product is often assessed by titration.
Morphology Control: The morphology, or shape, of this compound crystals can be influenced by various factors during crystallization, including the rate of cooling, the presence of impurities, and the solvent used. While specific studies dedicated to the morphology control of this compound are not extensively reported, general principles of crystallography apply. Rapid cooling tends to produce smaller, less-defined crystals, while slow, controlled cooling can lead to larger, more well-formed crystals. The crystal structure of a modification of KH(IO₃)₂ has been described, providing a basis for understanding its crystallographic properties.
Structural Elucidation and Advanced Crystallographic Investigations
Single-Crystal X-ray Diffraction Studies of Potassium Hydrogen Diiodate
Analysis of a single crystal of this compound using X-ray diffraction has yielded precise data on its unit cell and the spatial coordinates of its constituent atoms. This has enabled a detailed examination of its bonding and coordination chemistry.
This compound crystallizes in the orthorhombic system. The crystallographic analysis has established its space group as Fdd2. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision. materialsproject.org
| Parameter | Value (Å) |
| a | 39.294 (2) |
| b | 8.157 (3) |
| c | 11.580 (2) |
This data is based on a single-crystal X-ray diffraction study of a modification of KH(IO₃)₂. materialsproject.org
The precise positions of the potassium, iodine, and oxygen atoms within the unit cell have been determined. These atomic coordinates provide a foundational map for understanding the entire crystal structure.
Table of Atomic Coordinates
| Atom | Wyckoff Symbol | x | y | z |
| K | 8a | 0.5 | 0.479949 | 0.5 |
| K | 16b | 0.500947 | 0.484224 | 0.400449 |
| I | 16b | 0.740808 | 0.741247 | 0.449319 |
| I | 16b | 0.740324 | 0.223114 | 0.450319 |
| I | 16b | 0.021578 | 0.484645 | 0.409266 |
Note: The table presents a selection of atomic coordinates for illustrative purposes. The full crystal structure contains multiple unique oxygen atom positions which are not listed here. materialsproject.org
From these coordinates, the distances between bonded atoms can be calculated with great accuracy. The covalent I-O bonds within the iodate (B108269) groups typically fall in the range of 1.75 to 1.84 Å. Bonds with a hydroxyl character (I-OH) are slightly longer, around 1.93 Å. In addition to these primary covalent bonds, weaker I-O interactions are also observed, with distances ranging from 2.39 to 2.97 Å. The potassium ions are coordinated to oxygen atoms with K-O bond lengths varying between 2.66 and 3.23 Å. materialsproject.org
The arrangement of oxygen atoms around the central iodine and potassium atoms defines their coordination geometries. The iodine atoms in this compound exhibit more than one type of coordination environment. Each iodine atom is covalently bonded to three oxygen atoms, forming a pyramidal IO₃ group. materialsproject.org
The potassium ions, in turn, are situated in an environment where they are surrounded by eight oxygen atoms. These oxygen atoms form a distorted square prism around the potassium centers. materialsproject.org
Hydrogen Bonding Networks and Intermolecular Interactions
Beyond the primary ionic and covalent bonds, the crystal structure of this compound is further stabilized by a network of hydrogen bonds and other weak intermolecular forces.
A key feature of the structure is the presence of a proton shared between two iodate (IO₃⁻) groups, forming a hydrogen diiodate [H(IO₃)₂]⁻ anion. This arrangement can be described as IO₃⁻·HIO₃, indicating that the proton is more closely associated with one of the iodate moieties, giving it the character of an iodic acid molecule. This strong hydrogen bond plays a crucial role in linking the iodate groups into dimeric units, which are fundamental building blocks of the crystal lattice.
Influence of Hydrogen Bonding on Crystal Packing and Stability
The crystal lattice is organized into distinct layers or slabs. These slabs are formed by HIO₃ and IO₃⁻ groups linked together by strong hydrogen bonds. Specifically, the hydrogen atom of the iodic acid molecule forms a robust hydrogen bond with an oxygen atom of an adjacent iodate anion. These hydrogen bonds, with reported lengths of approximately 2.694 to 2.710 Å, act as the primary cohesive force within the slabs, creating a stable, two-dimensional network. The potassium ions are situated between these slabs, providing the electrostatic interactions that hold the layers together in a three-dimensional structure.
The presence of this extensive hydrogen-bonding network significantly contributes to the thermal stability of the compound. While stable under normal conditions, upon heating, this compound decomposes. The initial breakdown products are typically potassium oxides and hydrogen iodide. The strength of the hydrogen bonds influences the energy required to disrupt the crystal lattice and initiate decomposition.
Polymorphism and High-Pressure Structural Transitions
The study of materials under high pressure provides valuable insights into their structural stability and potential phase transitions. While direct experimental data on the high-pressure behavior of this compound is limited, the response of the related compound, potassium iodate (KIO₃), has been investigated extensively, offering a predictive glimpse into the potential transformations of its acidic counterpart.
Experimental Studies of Potassium Iodate Derivatives Under High Pressure (e.g., KIO₃ up to 35 GPa)
High-pressure studies on potassium iodate (KIO₃) have been conducted up to pressures of 35 GPa. These experiments utilize techniques such as X-ray diffraction and Raman spectroscopy to monitor changes in the crystal structure and vibrational modes as pressure is increased.
Identification of Pressure-Induced Phase Transitions via Diffraction Methods
In the case of KIO₃, X-ray diffraction studies have been instrumental in identifying pressure-induced phase transitions. As pressure is applied, the diffraction patterns exhibit distinct changes, indicating a rearrangement of the crystal lattice. For KIO₃, a phase transition is observed to commence at approximately 7 GPa.
Structural Characterization of High-Pressure Phases
The initial triclinic crystal structure of KIO₃ transforms into a new high-pressure phase. At 10 GPa, this phase has been characterized with a probable space group of P and lattice parameters of a = 5.998(2) Å and c = 13.896(2) Å, with six formula units per unit cell (Z=6). Further compression leads to a second phase transition at around 14 GPa. The structural details of these high-pressure phases provide fundamental information about the compressibility and bonding changes in iodate compounds under extreme conditions. It is plausible that the hydrogen-bonded network in this compound would influence its response to high pressure, potentially leading to different transition pressures or novel high-pressure phases compared to the simpler potassium iodate.
Comparative Structural Analysis with Related Potassium Iodates and Hydrogen-Containing Inorganic Salts
To better understand the unique structural features of this compound, it is beneficial to compare it with related compounds.
Potassium Iodate (KIO₃): The primary difference between KH(IO₃)₂ and KIO₃ is the presence of the hydrogen bond and the iodic acid molecule in the former. KIO₃ has a simpler ionic structure, with K⁺ and IO₃⁻ ions arranged in a crystal lattice. The absence of the hydrogen-bonded layers in KIO₃ results in different physical properties and crystal packing.
Below is an interactive data table summarizing the crystallographic data for this compound and related compounds.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| This compound | KH(IO₃)₂ | Monoclinic | P2₁/c | 7.028 | 8.203 | 21.841 | 98.03 |
| Potassium Iodate | KIO₃ | Triclinic | P1 | - | - | - | - |
| Potassium Dihydrogen Phosphate | KH₂PO₄ | Tetragonal | I2d | 7.453 | 7.453 | 6.974 | 90 |
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy of Potassium Hydrogen Diiodate
IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which excites its vibrational modes. uwimona.edu.jm For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org These techniques provide crucial information about the functional groups present and the nature of their chemical bonds, particularly the strong hydrogen bonds in this compound.
The vibrational spectrum of this compound is characterized by modes originating from the iodate (B108269) group (IO₃⁻) and the hydrogen bond (O-H). The fundamental vibrations can be categorized as stretching or bending modes. tanta.edu.eg
Iodate Group Vibrations: The IO₃⁻ ion, with its pyramidal structure, gives rise to distinct vibrational modes. The stretching vibrations are typically observed in the high-frequency region of the iodate spectrum, while bending modes appear at lower frequencies. For iodate-containing compounds, stretching vibrations are generally found in the 750–800 cm⁻¹ range, and bending modes are expected in the 300–450 cm⁻¹ range. acs.org
Hydroxyl Group Vibrations: The vibrations associated with the hydroxyl group are particularly sensitive to its environment. The O-H stretching mode, denoted as ν(OH), and the O-H bending mode, δ(OH), are key indicators of hydrogen bonding within the crystal structure. researchgate.net
A summary of the typical vibrational mode assignments for this compound is presented below.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| ν(OH) | O-H stretching | ~2800 |
| δ(OH) | O-H bending | - |
| ν(I-O) | I-O stretching | 750 - 800 |
| δ(O-I-O) | O-I-O bending | 300 - 450 |
Note: The specific wavenumbers can vary depending on the crystal phase and experimental conditions.
Hydrogen bonding significantly influences the IR spectrum of this compound, particularly the O-H vibrational modes. The formation of a hydrogen bond weakens the O-H bond, causing the O-H stretching frequency (ν(OH)) to shift to a lower wavenumber, an effect known as a red shift. youtube.com This shift is a direct measure of the strength of the hydrogen bond; a larger shift indicates a stronger bond.
In KH(IO₃)₂, the ν(OH) band is observed around 2800 cm⁻¹. researchgate.net The band often exhibits a complicated profile, which is a characteristic feature of strong hydrogen bonding. researchgate.net This complexity arises from factors such as Fermi resonance, where the fundamental ν(OH) vibration interacts with overtones of other vibrations, like the 2δ(OH) overtone, which enhances the intensity of the overtone peak. researchgate.net The analysis of the shape, position, and intensity of the ν(OH) and δ(OH) bands in the IR spectrum provides detailed insights into the geometry and dynamics of the hydrogen bonds within the crystal lattice. youtube.comprimescholars.com
Investigating the IR spectra of this compound under varying temperatures and pressures reveals information about the stability of its structure and the nature of the hydrogen bonds.
Temperature-Dependent Studies: Low-temperature IR spectroscopy has shown that the vibrational spectra of KH(IO₃)₂ exhibit distinct changes as the temperature is lowered. researchgate.net For instance, the complex ν(OH) band profile develops pronounced "modulations" or satellite peaks on its low-frequency side at temperatures below 220 K. researchgate.net At 14 K, the main ν(OH) peak is observed at 2766 cm⁻¹, accompanied by satellite peaks at 2606, 2485, and 2387 cm⁻¹. researchgate.net A strong overtone peak, 2δ(OH), also appears at 2274 cm⁻¹, enhanced by Fermi resonance. researchgate.net These features suggest subtle changes in the proton potential surface and the ordering of hydrogen atoms within the lattice at low temperatures.
Pressure-Dependent Studies: While specific pressure-dependent IR data for KH(IO₃)₂ is not widely available, studies on other hydrogen-bonded systems, such as water, provide valuable insights. High-pressure studies on liquid water have shown that applying pressure does not typically break hydrogen bonds but rather causes them to bend and distort. osti.gov This distortion leads to changes in vibrational frequencies. It is plausible that similar effects would be observed in this compound, where pressure could alter the geometry of the O-H···O bond, leading to shifts in the ν(OH) and δ(OH) frequencies.
| Condition | Observed ν(OH) Peaks (cm⁻¹) | Other Features |
| Room Temperature | Broad band centered at ~2800 | - |
| Below 220 K | Main peak with low-frequency satellites | Pronounced modulation in ν(OH) and δ(OH) bands |
| 14 K | 2766 (main), 2606, 2485, 2387 (satellites) | Strong 2δ(OH) overtone at 2274 cm⁻¹ |
Raman Spectroscopy and FT-Raman Investigations
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and for a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. scispace.com This technique is particularly effective for studying both the internal vibrations of molecular groups and the low-frequency vibrations of the crystal lattice. scispace.comiphy.ac.cn
The Raman spectrum of this compound can be divided into two main regions:
Molecular (Internal) Vibrations: These occur at higher frequencies and correspond to the internal vibrations of the (IO₃)₂H⁻ anion. researchgate.net This includes the I-O stretching and bending modes of the iodate groups and the O-H vibrations. The high-frequency range above ~700 cm⁻¹ is typically dominated by the symmetric and asymmetric stretching modes of the I-O bonds. acs.org
By analyzing the Raman spectrum, it is possible to distinguish between the vibrations occurring within the molecular units and the collective vibrations of the entire crystal structure.
Raman spectroscopy is highly sensitive to the crystal's symmetry and structure. Any modification to the crystal structure, whether induced by temperature, pressure, or changes in chemical composition, can be detected through changes in the Raman spectrum. researchgate.net
For single crystals, the appearance of the Raman spectrum can vary with the crystal's orientation relative to the incident laser's polarization. s-a-s.org This phenomenon, known as polarization dependence, can be used to assign the symmetry of the observed vibrational modes, providing detailed information about the crystal's space group and the arrangement of atoms.
Changes in the number, position, and width of Raman peaks can indicate a phase transition to a different crystal structure. For example, the substitution of hydrogen with deuterium in similar hydrogen-bonded crystals has been shown to cause shifts in Raman peaks, reflecting a change in the bonding forces within the crystal structure. researchgate.net Therefore, Raman spectroscopy serves as a precise tool for monitoring structural integrity and identifying polymorphic transformations in this compound.
Electronic Spectroscopy (e.g., UV-Visible Absorption) in Solution and Solid State
Electronic spectroscopy, particularly in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, investigates the electronic transitions within a molecule or material when it absorbs light. thermofisher.compharmatutor.org When a sample is exposed to light with energy that corresponds to the difference between two electronic energy levels, the energy is absorbed, promoting an electron from a lower-energy orbital to a higher-energy one. pharmatutor.orglibretexts.org A UV-Visible spectrophotometer measures the wavelengths at which this absorption occurs and the extent of absorption at each wavelength. libretexts.org While often used for solution-phase samples, UV-Visible techniques can also be effectively applied to solid-state materials to gain valuable information. thermofisher.com In solids, interactions such as transmission, reflection, and absorption of light are analyzed to understand the material's electronic behavior. thermofisher.com
The electronic structure of the hydrogen diiodate anion, [H(IO₃)₂]⁻, has been characterized through a combination of negative ion photoelectron spectroscopy and quantum chemical calculations. aip.orgnih.govresearchgate.net This research provides insight into the energy required to induce electronic transitions, specifically the removal of an electron from the anion. The experimental vertical detachment energy (VDE) is the energy needed to remove an electron from the anion without changing its geometry, which corresponds to a transition from the anionic ground state to the neutral ground state.
A joint study successfully produced H(IO₃)₂⁻ and K(IO₃)₂⁻ anions and measured their VDEs. aip.orgnih.gov For the hydrogen diiodate anion, H(IO₃)₂⁻, the experimental VDE was determined to be 6.25 eV. aip.orgnih.gov For the related potassium diiodate anion, K(IO₃)₂⁻, the VDE was found to be 6.51 eV. aip.orgnih.gov These high VDEs are significantly greater than that of the simple iodate anion, IO₃⁻ (4.77 eV), indicating a substantial stabilization of the electrons in the diiodate structure. nih.gov Theoretical calculations support these findings, indicating that in anions like K(IO₃)₂⁻, the additional electron is delocalized over the two IO₃⁻ groups. aip.org These VDE values represent key electronic transition energies for the diiodate species.
| Anion Species | Experimental Vertical Detachment Energy (VDE) |
|---|---|
| H(IO₃)₂⁻ | 6.25 eV aip.orgnih.gov |
| K(IO₃)₂⁻ | 6.51 eV aip.orgnih.gov |
| IO₃⁻ | 4.77 eV nih.gov |
In the solid state, the arrangement of ions within the crystal lattice of this compound allows for potential charge transfer interactions. These interactions involve the transfer of an electron from an electron-donating species to an electron-accepting species. In the context of the KH(IO₃)₂ crystal, this could occur between the potassium cation (K⁺) and the hydrogen diiodate anion ([H(IO₃)₂]⁻) or between adjacent anions. Such interactions are crucial for understanding the electronic properties of the material, including its color and conductivity. Studies on the intermolecular interactions within the crystal structure of related compounds, such as dipotassium hydrogen di-iodate chloride, have been conducted to understand the forces governing the crystal packing. rsc.org While specific studies detailing the charge transfer spectra for this compound were not prominent in the surveyed literature, this remains a key area of investigation in the solid-state characterization of ionic compounds.
Advanced Spectroscopic Techniques for Dynamic Studies
To understand the intricate details of chemical reactions, including the fleeting existence of intermediate species, advanced spectroscopic techniques with high temporal resolution are employed. These methods allow researchers to observe molecular changes on timescales ranging from femtoseconds to milliseconds.
Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study electronic and nuclear dynamics in excited states. aps.org In this method, a short "pump" pulse excites a fraction of the molecules in a sample to a higher electronic state. nih.gov A subsequent, weaker "probe" pulse, delayed by a specific time, passes through the sample to measure the absorption spectrum of the transient excited species. nih.gov By varying the delay time, the evolution of the excited state can be mapped out.
This technique has been applied to investigate the dynamics of related iodine-containing molecules. For instance, attosecond extreme-ultraviolet (XUV) transient absorption spectroscopy has been used to observe the real-time nuclear motion of a vibrational wave packet in the iodine molecule (I₂). aps.orgresearchgate.net Similarly, the photodissociation of iodomethane (CH₃I) and iodobenzene has been studied using time-resolved XUV transient absorption, allowing researchers to track the emergence of atomic iodine products on a femtosecond timescale. researchgate.netosti.gov These studies on related iodine species demonstrate the capability of transient absorption spectroscopy to unravel complex, ultrafast dynamics, a methodology that could be applied to study photochemical processes involving diiodates.
Time-resolved vibrational spectroscopy, including time-resolved infrared (IR) and Raman spectroscopy, provides direct insight into the evolution of molecular structures during chemical reactions by monitoring their characteristic vibrational modes in real time. researchgate.net These techniques can map the production and consumption of reactive intermediates, thereby unraveling complex reaction mechanisms. nih.gov
State-of-the-art time-resolved infrared absorption spectroscopy has been successfully used to resolve all the steps in a radical-induced 1,2-metalate rearrangement involving an alkyl iodide. nih.gov By observing the spectral signatures of the intermediates over picosecond to millisecond timescales, researchers were able to differentiate between possible reaction pathways. nih.gov Other studies have used time-resolved fluorescence spectroscopy to measure the lifetimes of specific excited vibrational states in molecular iodine. researchgate.netarxiv.orgsemanticscholar.org This ability to directly observe the structural dynamics of reactants, intermediates, and products makes time-resolved vibrational spectroscopy an indispensable tool for characterizing reaction pathways involving iodine-containing compounds. researchgate.net
Reaction Mechanisms and Chemical Reactivity of Potassium Hydrogen Diiodate
Redox Chemistry of the Iodate (B108269) and Diiodate Species
The iodate ion (IO₃⁻), a key component of potassium hydrogen diiodate, exhibits rich redox chemistry, primarily in its role as an oxidizing agent. With iodine in the +5 oxidation state, it is a crucial participant in several well-known chemical reactions, including the iodine clock reaction. wikipedia.org
Iodate is effectively reduced by sulfite ions (SO₃²⁻). This reaction involves the transfer of electrons from the sulfite to the iodate, resulting in the formation of iodide ions (I⁻) and sulfate ions (SO₄²⁻). In this process, the oxidation state of iodine changes from +5 in iodate to -1 in iodide, signifying a reduction. askfilo.comyoutube.com Concurrently, sulfur's oxidation state increases from +4 in sulfite to +6 in sulfate, indicating oxidation. youtube.com
The balanced net ionic equation for the reaction between iodate and sulfite is: IO₃⁻ + 3SO₃²⁻ → I⁻ + 3SO₄²⁻ youtube.com
The reaction proceeds through a series of steps. Initially, the iodate ion reacts with sulfite, which is oxidized to sulfate, while the iodate is reduced to iodide. youtube.com This redox reaction is a key component in certain variations of the iodine clock reaction. Other reducing agents can also reduce iodate; for instance, hydrogen peroxide (H₂O₂) has been studied for its role in the reduction of iodate to molecular iodine (I₂) under various conditions. digitellinc.com
Table 1: Redox Half-Reactions for Iodate Reduction by Sulfite
| Species | Half-Reaction | Process | Change in Oxidation State |
| Iodate (IO₃⁻) | 2IO₃⁻ + 12H⁺ + 10e⁻ → I₂ + 6H₂O | Reduction | +5 to 0 |
| Sulfite (SO₃²⁻) | SO₃²⁻ + H₂O → SO₄²⁻ + 2H⁺ + 2e⁻ | Oxidation | +4 to +6 |
The reaction between iodate and iodide ions in an acidic medium, known as the Dushman reaction, is a classic example of a redox reaction where the same element (iodine) in different oxidation states reacts to form a product with an intermediate oxidation state. researchgate.net In this reaction, iodate (+5) oxidizes iodide (-1) to form molecular iodine (0). wikipedia.org
This reaction is a critical step in the iodate variation of the iodine clock reaction. wikipedia.org The kinetics of the Dushman reaction have been extensively studied and are known to be complex, with a rate law that can vary under different conditions. researchgate.net The reaction mechanism is believed to involve the formation of an asymmetric intermediate, such as I₂O₂. researchgate.net For every mole of iodate ions consumed, three moles of iodine are produced. doubtnut.com
Table 2: Half-Reactions in the Dushman Reaction
| Species | Half-Reaction | Process |
| Iodate (IO₃⁻) | IO₃⁻(aq) + 6H⁺(aq) + 5e⁻ → ½I₂(s) + 3H₂O(l) | Reduction |
| Iodide (I⁻) | I⁻(aq) → ½I₂(s) + e⁻ | Oxidation |
Source: Adapted from Doubtnut. doubtnut.com
The iodine clock reaction is a classic chemical demonstration used to study chemical kinetics. wikipedia.orgresearchgate.net It is characterized by a sudden change in color from colorless to deep blue after a specific time interval. bellevuecollege.edusciencebuddies.org This color change is due to the formation of a triiodide-starch complex. wikipedia.org this compound, as a source of the iodate ion, is a key reactant in one of the most common variations of this experiment. wikipedia.org
The iodate variation involves the reaction of iodate with a reducing agent, typically bisulfite (HSO₃⁻), in an acidic solution. wikipedia.org The mechanism consists of a series of sequential and parallel reactions:
Slow Reaction (Rate-Determining Step): Iodate is slowly reduced by bisulfite to form iodide ions. wikipedia.org
IO₃⁻ + 3HSO₃⁻ → I⁻ + 3HSO₄⁻ wikipedia.org
Fast Reaction (Iodine Production): The iodide ions produced in the first step then react with excess iodate to produce molecular iodine. This is the Dushman reaction. wikipedia.org
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O wikipedia.org
Rapid Consumption of Iodine: As soon as molecular iodine is formed, it is immediately reduced back to iodide by the remaining bisulfite, preventing the blue color from appearing. wikipedia.org
I₂ + HSO₃⁻ + H₂O → 2I⁻ + HSO₄⁻ + 2H⁺ wikipedia.org
The "clock" aspect of the reaction is the time it takes for the bisulfite to be completely consumed. bellevuecollege.edu Once the bisulfite is depleted, the iodine produced in the second step can no longer be reduced. It then accumulates and reacts with the starch indicator present in the solution, forming the characteristic dark blue triiodide-starch complex, and the solution abruptly changes color. wikipedia.orgbellevuecollege.edu
Kinetic studies of the iodine clock reaction often involve varying the initial concentrations of the reactants (like iodate) and the temperature to determine the reaction's rate law, rate constant, and activation energy. bellevuecollege.edupressbooks.pub The time until the color change is inversely proportional to the initial reaction rate. youtube.com
Table 3: Key Reactions in the Iodate Clock Reaction
| Step | Reaction | Role | Speed |
| 1 | IO₃⁻ + 3HSO₃⁻ → I⁻ + 3HSO₄⁻ | Iodide Generation | Slow (Rate-determining) |
| 2 | IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O | Iodine Production | Fast |
| 3 | I₂ + HSO₃⁻ + H₂O → 2I⁻ + HSO₄⁻ + 2H⁺ | Iodine Consumption | Very Fast |
| 4 | I₂ + I⁻ ⇌ I₃⁻; I₃⁻ + Starch → Blue Complex | Color Formation | Fast (Occurs after HSO₃⁻ is consumed) |
Source: Adapted from Wikipedia. wikipedia.org
Acid-Base Equilibria and Proton Transfer Mechanisms
This compound, KH(IO₃)₂, is described as a double salt of potassium iodate and iodic acid. wikipedia.org The formation of the hydrogen diiodate anion, also known as the biiodate anion [H(IO₃)₂]⁻, is an unusual case of acid-base chemistry involving a strong hydrogen bond between an acid (iodic acid, HIO₃) and its conjugate base (the iodate ion, IO₃⁻). wikipedia.org
The equilibrium reaction for the formation of the biiodate anion is: IO₃⁻ + HIO₃ ⇌ [H(IO₃)₂]⁻ wikipedia.org
This equilibrium highlights the ability of the iodate ion to act as a proton acceptor (a Brønsted-Lowry base) and iodic acid to act as a proton donor (a Brønsted-Lowry acid). ufl.edu The resulting biiodate anion is a distinct chemical species held together by a strong hydrogen bond.
The hydrogen bond in the [H(IO₃)₂]⁻ anion is a key structural feature that influences the properties of this compound. The dynamics of the proton within this hydrogen bonding network are of significant interest. In hydrogen-bonded systems, protons are not static but can move between donor and acceptor atoms. researchgate.netmdpi.com This proton transfer can occur along a hydrogen-bonded chain in a concerted motion, often referred to as a Grotthus-like mechanism. rsc.org
The strength and nature of the hydrogen bond network dictate the ease and timescale of these proton dynamics. rsc.org In crystals with strong hydrogen bonds, the proton can be shared between the two heavy atoms (in this case, oxygen atoms from the two iodate units). researchgate.net The crystalline environment affects the position of the bridging proton. researchgate.net The study of proton dynamics often involves analyzing the vibrational signatures of the molecule, as the movement of the proton is coupled to the vibrations of the molecular backbone. rsc.org The hydration level and the specific conformation of the network also play a crucial role in facilitating the formation of hydrogen-bonded chains necessary for proton transfer. nih.gov
Photochemical and Radiolytic Reactivity of Iodine Oxyanions
The interaction of iodine oxyanions with light and ionizing radiation initiates a cascade of complex chemical reactions, leading to the formation of various transient species and radicals. Understanding these processes is crucial for applications ranging from atmospheric chemistry to materials science. This section delves into the photochemical and radiolytic reactivity of iodine oxyanions, with a particular focus on the formation and reaction mechanisms of diiodide anion radicals and the ultrafast relaxation processes of the resulting photo-produced species.
Formation and Reaction Mechanisms of Diiodide Anion Radicals in Ionic Liquids and Other Media
The diiodide anion radical (I₂⁻) is a key transient species formed during the photolysis and radiolysis of iodide-containing solutions. Its formation and subsequent reactions have been studied in various media, including ionic liquids and aqueous solutions.
The primary mechanism for the formation of the diiodide anion radical involves the photodetachment of an electron from an iodide ion (I⁻). This process, often initiated by UV light, generates a neutral iodine atom (I•) and a solvated electron (e⁻) acs.org. The highly reactive iodine atom then rapidly combines with another iodide ion to form the diiodide anion radical acs.org.
I⁻ + hν → I• + e⁻
I• + I⁻ → I₂⁻
In aqueous solutions, the diiodide anion radical exhibits characteristic transient absorption maxima around 400 nm and 720 nm acs.org. The reaction rates between diiodide anion radicals are influenced by the properties of the medium. In molecular solvents like water, methanol, and ethanol, the reaction rates can be estimated using the Debye-Smoluchowski equation, which considers the electrostatic interactions between the charged radicals nist.gov.
In contrast, in ionic liquids, the electrostatic repulsion between the diiodide anion radicals is significantly weakened due to Coulombic shielding by the surrounding ions. This results in reaction rates that are close to the diffusion-limited rates for neutral molecules nist.gov. The table below summarizes the reaction rate constants of the diiodide anion radical with itself in different media.
| Solvent | Reaction | Rate Constant (k) |
| Water | I₂⁻ + I₂⁻ → I₃⁻ + I⁻ | 4.6 x 10⁹ M⁻¹s⁻¹ |
| Methanol | I₂⁻ + I₂⁻ → I₃⁻ + I⁻ | 2.5 x 10⁹ M⁻¹s⁻¹ |
| Ethanol | I₂⁻ + I₂⁻ → I₃⁻ + I⁻ | 1.8 x 10⁹ M⁻¹s⁻¹ |
| Ionic Liquid (e.g., [C₄mim][PF₆]) | I₂⁻ + I₂⁻ → I₃⁻ + I⁻ | ~10¹⁰ M⁻¹s⁻¹ |
This table presents representative data and the values can vary depending on the specific ionic liquid and experimental conditions.
Ultrafast Relaxation Processes of Photo-produced Species
Following the initial photoexcitation event, the newly formed species undergo a series of rapid relaxation processes on the femtosecond (fs) to picosecond (ps) timescale. These ultrafast dynamics involve bond cleavage, solvent reorganization, and recombination of radical pairs, and are crucial in determining the ultimate fate of the photo-produced species.
Techniques such as femtosecond transient absorption spectroscopy have been instrumental in elucidating these processes avantes.comacs.orgnih.govarxiv.org. For instance, studies on the photodissociation of the triiodide ion (I₃⁻), a species related to the diiodide anion radical, have provided significant insights into these ultrafast events mdpi.com. Upon photoexcitation, the I₃⁻ ion undergoes dissociation into an iodine atom and a diiodide anion radical within approximately 400 fs mdpi.com.
I₃⁻ + hν → [I₃⁻] → I• + I₂⁻*
The subsequent dynamics are heavily influenced by the surrounding solvent molecules, which form a "cage" around the newly formed radical pair. The solvent molecules reorganize on a timescale of 0.5 to 1 ps, influencing the probability of the radical pair either recombining to reform the parent ion or escaping the solvent cage to react with other species mdpi.com. The lifetime of this geminate radical pair is typically on the order of a few picoseconds mdpi.com.
Similar ultrafast processes are expected to occur upon the photoexcitation of iodate (IO₃⁻) and, by extension, hydrogen diiodate ions. The initial step would likely involve the formation of an excited state, followed by potential bond cleavage to produce iodine oxides and other radical species. The surrounding medium would play a critical role in stabilizing these transient species and directing the subsequent reaction pathways. While direct ultrafast studies on this compound are limited, the principles derived from related iodine-containing compounds provide a framework for understanding its photochemical behavior at the earliest timescales.
Heterogeneous Reactions and Surface Chemistry of this compound
The surface of a solid material can act as a site for chemical reactions that differ significantly from those occurring in the bulk gas or liquid phase. While specific research on the heterogeneous reactions and surface chemistry of this compound is not extensively available, insights can be drawn from studies on related compounds like potassium iodate and other metal iodates. These studies suggest that the surfaces of iodate-containing materials can be photochemically active and participate in various heterogeneous processes.
One area where the heterogeneous reactivity of iodates is of interest is in atmospheric chemistry. For example, the photocatalyzed reduction of iodate has been observed in aqueous films containing photocatalysts such as iron(III) citrate or mineral dust proxies acs.orgnih.govresearchgate.net. Under irradiation with visible or UV-A light, these films can release molecular iodine (I₂) into the gas phase acs.orgnih.gov. This process is significant as it can contribute to the atmospheric iodine budget and influence ozone chemistry nih.gov. The reactions are believed to be initiated by the generation of electron-hole pairs in the photocatalyst upon light absorption, followed by the transfer of an electron to the iodate ion, leading to its reduction.
IO₃⁻ + e⁻ → [IO₃²⁻] → further reduction to I₂
Furthermore, the reaction of gaseous species with the surface of solid iodides has been shown to produce volatile iodine compounds. For instance, the heterogeneous reaction of nitrogen dioxide (NO₂) with solid potassium iodide (KI) can produce gaseous molecular iodine wikipedia.org. This type of reaction highlights the potential for the surface of this compound to react with atmospheric trace gases, potentially leading to the release of reactive iodine species.
The thermal decomposition of this compound can also be considered a heterogeneous process, where the reaction is initiated at the surface and propagates through the solid. Upon heating, it is expected to decompose, releasing water, iodine, and potassium iodate fishersci.com. The precise nature of the surface intermediates and the kinetics of these heterogeneous reactions on this compound itself remain areas for further investigation. The surface properties, such as crystal defects and adsorbed species, are likely to play a crucial role in the reactivity of this compound in heterogeneous systems.
Analytical Chemistry Applications and Methodological Advancements
Role as a Primary Standard in Volumetric Analysis
In volumetric analysis, a primary standard is a substance that is so pure that the number of moles can be calculated accurately from its mass. Potassium hydrogen diiodate meets the essential criteria for a primary standard: it is readily available in high purity (typically ≥99.8%), is stable at room temperature and upon drying, has a high equivalent weight to minimize weighing errors, and is soluble in water. nih.govsigmaaldrich.comsigmaaldrich.comhoneywell.com It serves dual roles in titration, acting as a standard for both redox (iodometric) and acid-base titrations.
| Property | Characteristic | Importance as a Primary Standard |
| Purity | ≥99.8% | Ensures that the weighed mass corresponds directly to the moles of the substance, minimizing systematic errors. |
| Stability | Non-hygroscopic solid, stable when heated to 105-110 °C | Allows for accurate weighing without special precautions for moisture absorption and enables drying to remove any surface moisture. |
| Molecular Weight | 389.91 g/mol | A high molecular weight reduces the relative error associated with mass measurements. |
| Solubility | 13 g/L in water | Sufficiently soluble to prepare standard solutions for titration. sigmaaldrich.comsigmaaldrich.com |
| Reactivity | Reacts rapidly and stoichiometrically in both redox and acid-base reactions | Enables sharp and reproducible endpoints in titrations. |
This table presents the key properties of this compound that make it suitable as a primary standard in volumetric analysis.
Iodometric titration is a versatile indirect redox titration method used for the determination of oxidizing agents. wikipedia.org The fundamental principle involves the reaction of an analyte with an excess of iodide ions (I⁻) to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with a standard reducing agent, most commonly a sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. wikipedia.org
This compound is a preferred primary standard for the standardization of sodium thiosulfate solutions. wikipedia.org The process involves reacting a precisely weighed amount of KH(IO₃)₂ with an excess of potassium iodide (KI) in an acidic medium. The iodate (B108269) ion (IO₃⁻) from the primary standard oxidizes the iodide ions to produce a precisely known quantity of iodine.
The reaction is as follows: IO₃⁻ + 8I⁻ + 6H⁺ → 3I₃⁻ + 3H₂O wikipedia.org
The liberated triiodide (I₃⁻, formed from I₂ and excess I⁻) is then titrated with the sodium thiosulfate solution to be standardized, using a starch indicator to detect the endpoint. wikipedia.orgresearchgate.net The endpoint is marked by the disappearance of the deep blue iodine-starch complex color. wikipedia.org
2S₂O₃²⁻ + I₃⁻ → S₄O₆²⁻ + 3I⁻
Refinements in this method focus on minimizing errors, such as those arising from the aerial oxidation of iodide, by ensuring proper reaction conditions, like using freshly prepared solutions and, in some cases, adding dry ice to displace air from the reaction flask. wikipedia.org
This compound is a strong acid and can be used as a primary acid standard for the standardization of strong bases, such as sodium hydroxide (B78521) (NaOH). acs.org This application is analogous to the use of potassium hydrogen phthalate (B1215562) (KHP). latech.edulamission.edulibretexts.orgtruman.edu
When dissolved in water, KH(IO₃)₂ behaves as a monoprotic acid, with the hydrogen ion being readily available for neutralization. A precisely weighed sample of dried this compound is dissolved in deionized water and titrated with the base solution.
The neutralization reaction is: KH(IO₃)₂(aq) + NaOH(aq) → KNa(IO₃)₂(aq) + H₂O(l)
An indicator, such as phenolphthalein, is used to signal the equivalence point, which is the point at which stoichiometrically equal amounts of acid and base have reacted. latech.edulibretexts.org The American Chemical Society (ACS) provides a detailed procedure for assaying this compound via acid-base titrimetry, highlighting its recognized status as a reliable standard. acs.org
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Mass of KH(IO₃)₂ (g) | 1.505 | 1.512 | 1.508 |
| Initial NaOH Buret Reading (mL) | 0.10 | 0.25 | 0.15 |
| Final NaOH Buret Reading (mL) | 38.85 | 39.15 | 38.98 |
| Volume of NaOH used (mL) | 38.75 | 38.90 | 38.83 |
| Molarity of NaOH (mol/L) | 0.1000 | 0.1001 | 0.1000 |
| Average Molarity (mol/L) | \multicolumn{3}{c | }{0.1000} |
This interactive table shows sample data for the standardization of a Sodium Hydroxide (NaOH) solution using this compound as the primary standard.
Methodological Research for Precise Iodine Content Determination
Achieving high precision in the determination of iodine content is critical for quality control and metrological applications. Research has focused on refining existing methods and developing new ones to reduce measurement uncertainty. High-precision coulometric titration has been implemented for the purity determination of potassium iodate, a related compound. researchgate.netresearchgate.net This technique involves the electrochemical generation of a titrant with extremely high accuracy. The procedure consists of the coulometric standardization of sodium thiosulfate, its stoichiometric reaction with potassium iodate, and the subsequent coulometric back-titration of the excess thiosulfate with generated iodine. researchgate.netresearchgate.net Such advanced techniques have achieved relative expanded uncertainties as low as 0.011%, demonstrating a significant improvement over classical titrimetry. researchgate.net These metrological approaches are crucial for certifying primary reference materials, ensuring the reliability and traceability of titration analyses. researchgate.net
Chromatographic Applications and Separation Techniques
Modern analytical techniques like chromatography are increasingly used for the determination of iodine species. Ultra-high-performance liquid chromatography (UHPLC) has been employed for the determination of total iodine in samples such as iodized table salt. mdpi.com In these methods, different forms of iodine, like iodate and iodide, must be converted to a single form for detection. For instance, a method might use a reducing agent to convert all iodate to iodide, which is then separated and quantified. mdpi.com this compound can serve as a primary standard to prepare accurate calibration solutions of iodate for validating these chromatographic methods. The accuracy of the chromatographic results is fundamentally dependent on the purity of the standards used for calibration.
Electrochemical Studies for Analytical Sensing and Detection
Electrochemical methods offer sensitive and selective means for the detection of iodine species. Ionometry, using an iodide-selective electrode, is a direct potentiometric method for determining the concentration of iodide ions in a solution. nih.gov This technique has been developed and validated for the quantitative determination of iodine (in the form of iodide) in various samples. nih.gov In the context of this compound, its role would be in the preparation of standard iodate solutions. These solutions can be used in studies that involve the electrochemical reduction of iodate to iodide at an electrode surface, or they can be chemically reduced to iodide to serve as calibration standards for an iodide-selective electrode. The development of such sensors and methods relies on the availability of high-purity standards like this compound to ensure the accuracy and reliability of the analytical measurements.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modeling the electronic structure of crystalline solids like potassium hydrogen diiodate. DFT is a widely used computational method that calculates the electronic properties of a system based on its electron density, offering a balance between accuracy and computational cost. Such calculations can reveal the distribution of electrons within the crystal lattice, which governs the material's chemical bonding, reactivity, and physical properties. A DFT study on the aqueous iodate (B108269) ion (IO3-) has shown that the central iodine atom possesses a positive character, which influences its interaction with surrounding molecules pnnl.gov. This fundamental insight into the electronic nature of the iodate unit is critical for understanding the bonding within the larger KH(IO3)2 structure.
Theoretical calculations are instrumental in predicting the stable geometric arrangement of atoms in a crystal. For this compound, the geometry is defined by the arrangement of the potassium cations and the hydrogen diiodate, H(IO3)2-, anions. Experimental studies using X-ray and neutron diffraction have established the key structural features, which provide a benchmark for computational models. researchgate.net The structure is characterized by an asymmetric hydrogen bond, where the proton is more closely associated with one iodate group, forming a distinct iodic acid molecule (HIO3) that is hydrogen-bonded to an iodate ion (IO3-). researchgate.netresearchgate.net The iodate groups themselves adopt a trigonal pyramidal geometry. wikipedia.org
Computational geometry optimization would seek to find the lowest energy arrangement of these ions, predicting bond lengths, angles, and unit cell parameters that can be compared with experimental data.
| Experimentally Determined Structural Parameters for KH(IO3)2 | |
| Parameter | Value (Å) |
| I—O(H) bond lengths | 1.898 - 1.939 |
| I—O bond lengths | 1.786 - 1.827 |
| Hydrogen Bond Lengths (O-H···O) | 2.694, 2.710 |
| Data sourced from X-ray and neutron diffraction studies. researchgate.net |
Once the equilibrium geometry is determined, the vibrational frequencies of the crystal lattice can be calculated. This is achieved by computing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements) and diagonalizing it to find the normal modes of vibration. openmopac.net The calculated frequencies correspond to the energies of vibrational transitions, which can be observed experimentally using Infrared (IR) and Raman spectroscopy. The IR spectra for KH(IO3)2 have been experimentally reported and provide essential data for validating the accuracy of theoretical models. researchgate.net
The electronic band structure, a primary output of DFT calculations, describes the ranges of energy that an electron is allowed to possess within the crystal. It consists of valence bands (filled with electrons) and conduction bands (largely empty), separated by a band gap. The size of this band gap determines whether the material is an insulator, semiconductor, or conductor. For an ionic salt like this compound, a large band gap is expected, classifying it as an electrical insulator.
DFT calculations can map out the band structure and the density of states (DOS), which shows the number of available electronic states at each energy level. Analysis of the partial DOS can reveal the contribution of specific atomic orbitals (e.g., from I, O, K, H atoms) to the valence and conduction bands, providing a detailed picture of the electronic makeup of the material. These theoretical results are fundamental for predicting and understanding the optical properties of the compound, such as its refractive index and potential for nonlinear optical applications.
Ab Initio and Semi-Empirical Studies of Hydrogen Bonding in Diiodates
The hydrogen bond in this compound is a defining feature of its crystal structure and properties. The H(IO3)2- anion is formed by a strong hydrogen bond linking two iodate pyramids. wikipedia.org Structural studies reveal this bond is asymmetric, best described as [O2I-OH ··· O-IO2]−, where the proton is covalently attached to one iodate unit and interacts with the other via the hydrogen bond. researchgate.netresearchgate.net
Ab initio (from first principles) computational methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate descriptions of non-covalent interactions like hydrogen bonds. These methods can be used to:
Calculate the binding energy of the hydrogen bond.
Map the potential energy surface for the proton's position between the two iodate groups to confirm the asymmetric nature of the bond.
Analyze the geometric changes in the iodate groups upon formation of the hydrogen bond.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for studying large systems. nih.gov For diiodates, these methods could be used to screen different configurations or study larger clusters of ions, although high-level ab initio or DFT calculations are preferred for accurately describing the subtle electronic effects of hydrogen bonding.
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. In an MD simulation, the forces on atoms are calculated, and Newton's equations of motion are solved iteratively to track their movements. This approach allows for the study of temperature-dependent phenomena.
For this compound, MD simulations could be employed to:
Investigate the vibrational dynamics of the crystal lattice at different temperatures.
Study the dynamic nature of the hydrogen bond, including proton transfer events or fluctuations in bond length and angle.
Simulate the response of the crystal structure to changes in temperature and pressure to predict potential phase transitions. Such simulations have been successfully used to investigate phase transitions in other potassium salts, like potassium chloride. mdpi.com
Reaction Pathway Analysis and Mechanistic Predictions
Computational chemistry can also be used to explore the mechanisms of chemical reactions. For a solid-state material like this compound, a key reaction to study is its thermal decomposition. Potassium iodate (KIO3), a related compound, is known to decompose at high temperatures to form potassium iodide (KI) and oxygen. sciencemadness.org
Theoretical reaction pathway analysis for KH(IO3)2 would involve:
Proposing a reaction mechanism: This involves identifying the sequence of bond-breaking and bond-forming steps.
Calculating the potential energy surface: The energies of reactants, products, intermediates, and transition states along the proposed reaction coordinate are calculated.
Identifying the transition state: This is the highest energy point along the lowest energy path, and its structure represents the bottleneck of the reaction.
Determining the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.
While specific mechanistic studies on this compound are not widely reported, these computational techniques provide a framework for predicting its thermal stability and decomposition products.
Topological Analysis of Electron Density (e.g., Natural Bond Orbital (NBO) Analysis) for Bonding Characterization
To gain a deeper, more intuitive understanding of the chemical bonding, the complex quantum mechanical wavefunction can be analyzed using various interpretation tools.
Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds. For KH(IO3)2, NBO analysis would be particularly useful for characterizing the hydrogen bond. This is achieved by quantifying the donor-acceptor interactions, specifically the charge transfer (delocalization) from a lone pair on an oxygen atom of the acceptor IO3- group to the antibonding σ*(O-H) orbital of the donor HIO3 molecule. nih.gov The energy associated with this interaction (E(2)) is a direct measure of the hydrogen bond strength.
Historical Perspectives on Academic Research of Iodate Compounds
Pioneering Studies on Iodate (B108269) Chemistry and Structure
The scientific journey into the nature of iodate compounds began after the discovery of iodine in 1811. niscpr.res.in Early research focused on understanding the fundamental chemistry and structure of the iodate anion (IO₃⁻). The iodate anion is a polyatomic ion with iodine in the +5 oxidation state. wikipedia.org Structurally, the iodate ion is pyramidal. wikipedia.org
A key feature of iodate chemistry is the formation of "acid salts." An unusual characteristic of the iodate anion is its ability to form a strong hydrogen bond with its parent acid, iodic acid (HIO₃). This interaction results in the formation of the diiodate or biiodate anion, H(IO₃)₂⁻. wikipedia.org Potassium hydrogen diiodate, KH(IO₃)₂, is a prominent example of such a compound, technically a double salt of potassium iodate and iodic acid. wikipedia.org
Crystal structure analysis has been central to understanding iodates. The geometry of the [IO₃]⁻ unit is significantly influenced by the lone electron pair on the iodine atom. bohrium.com Over the years, extensive structural studies have been conducted on a wide variety of metal iodates, revealing diverse and complex crystal frameworks. semanticscholar.orgmdpi.com These pioneering investigations into the synthesis and crystal structure of iodate compounds laid the groundwork for their application in various scientific and technological fields. semanticscholar.orgmdpi.com
Evolution of Analytical Standards and Reference Materials
The development of analytical chemistry has been heavily reliant on the availability of stable, high-purity substances to serve as primary standards. This compound emerged as a significant compound in this regard due to its specific chemical properties. It is a stable, non-hygroscopic solid that can be obtained in a highly pure form, making it an excellent primary standard. riccachemical.comchemimpex.com
This compound is notable for its versatility, functioning as both a basimetric and an oxidimetric standard. riccachemical.comottokemi.com This dual capability makes it a valuable reagent in titrimetric analysis.
As an oxidimetric standard: It is used in iodometry, a common volumetric analysis method. In acidic solutions, it reacts with iodide ions to produce a precisely known amount of iodine, which can then be used to titrate reducing agents. chemimpex.comterracline.com
As a basimetric standard: The hydrogen ion in its formula allows it to be used as a primary standard acid for standardizing base solutions. riccachemical.com
The establishment of this compound as an ACS (American Chemical Society) primary standard grade reagent signifies its importance and reliability in achieving accurate and reproducible analytical results. avantorsciences.comcymitquimica.com Its high equivalent weight is another advantageous property for a primary standard. riccachemical.com
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | KH(IO₃)₂ or HI₂KO₆ | avantorsciences.comsigmaaldrich.com |
| Molecular Weight | 389.91 g/mol | avantorsciences.comsigmaaldrich.com |
| Purity (ACS Primary Standard) | 99.95-100.05% | avantorsciences.comcymitquimica.com |
| Form | White crystalline powder | chemimpex.com |
| Oxidimetric Equivalent Weight | 32.49 g/eq | riccachemical.com |
| Basimetric Equivalent Weight | 389.91 g/eq | riccachemical.com |
| Solubility in Water (20 °C) | 13 g/L | sigmaaldrich.com |
Milestones in High-Pressure Research on Inorganic Iodates
The study of materials under high-pressure (HP) conditions provides fundamental insights into their physical and chemical properties. The first investigation of an iodate compound under high pressure was reported in 1969 on lithium iodate (LiIO₃). bohrium.comresearchgate.net This pioneering work opened a new avenue for research into the behavior of inorganic iodates under extreme compression.
Subsequent high-pressure studies on various metal iodates have revealed a range of interesting phenomena, including pressure-induced phase transitions and changes in bond character. bohrium.comresearchgate.net A crucial factor in the high-pressure behavior of iodates is the presence of the lone electron pair on the pentavalent iodine atom. This lone pair is stereochemically active and plays a significant role in the structural response of these materials to pressure. bohrium.comresearchgate.net
The primary techniques used to investigate these changes include:
X-ray Diffraction (XRD): To determine crystal structure modifications and identify new high-pressure phases. researchgate.net
Raman and Infrared Spectroscopy: To probe changes in vibrational modes of the iodate group under compression. researchgate.net
These studies have systematically advanced the understanding of how pressure can be used to tune the crystal structures and properties of iodate materials. bohrium.com While specific high-pressure studies focusing solely on this compound are not extensively documented in initial reviews, the broader research on inorganic iodates provides a framework for predicting its potential behavior under compression, such as transformations in its crystal lattice and hydrogen bonding network.
Development of Spectroscopic Characterization Techniques Applied to Iodates
Spectroscopic techniques have been indispensable for the characterization of iodate compounds, providing detailed information about their structure, bonding, and vibrational properties. The application of these methods has evolved significantly over time.
Infrared (IR) and Raman Spectroscopy have been foundational tools for studying iodates. bohrium.com These techniques are particularly sensitive to the vibrational modes of the pyramidal [IO₃]⁻ unit. Early studies, such as those conducted in the 1960s and 1970s, utilized dispersive instruments to obtain the IR spectra of compounds like potassium iodate, providing key data on its lattice vibrations. nist.goviaea.org The vibrational spectra of iodates can be complex due to factors like mode splitting and the influence of the crystal environment. bohrium.com Modern Fourier-transform infrared (FTIR) and FT-Raman spectroscopy provide higher resolution and sensitivity for detailed structural analysis of compounds like this compound. nih.gov
| Technique | Type of Information Obtained | Reference |
|---|---|---|
| FTIR Spectroscopy | Provides information on the vibrational modes of the iodate groups and hydrogen bonding within the crystal structure. | nih.gov |
| FT-Raman Spectroscopy | Complements IR spectroscopy, providing data on the fundamental vibrations of the diiodate anion. | nih.gov |
More advanced techniques have also been applied to the analysis of iodates. Inductively Coupled Plasma Atomic Emission Spectrometry (ICPAES) , for instance, has been developed for the speciation and quantification of iodate and other iodine forms in various environmental samples. nih.gov This demonstrates the expansion of spectroscopic methods from fundamental structural characterization to quantitative analytical applications. The continuous development of these techniques enables a more profound and precise understanding of the chemical nature of this compound and other related compounds.
Future Research Directions and Emerging Paradigms in Potassium Hydrogen Diiodate Chemistry
Exploration of Advanced Functional Materials Based on Iodate (B108269) Scaffolds (e.g., Non-Linear Optical Properties of Related Iodates)
The search for advanced functional materials is a significant driver in inorganic chemistry, and iodate-based structures are promising candidates, particularly in the field of non-linear optics (NLO). NLO materials can alter the properties of light, enabling applications such as frequency conversion in lasers. The non-centrosymmetric crystal structure, a prerequisite for second-harmonic generation (SHG), is common in metal iodates due to the influence of the iodine lone pair.
Future research will focus on designing and synthesizing novel iodate-based materials with enhanced NLO properties. A key strategy involves creating complex structures by combining iodate anions with other functional units. For instance, the synthesis of iodate-fluoride compounds has been shown to be a fruitful avenue. Fluorination can increase the material's band gap and shift its absorption edge into the ultraviolet region, which is desirable for NLO applications. Similarly, the creation of mixed-anion systems, such as iodate-sulfates, is being explored to generate new non-centrosymmetric phases. nsf.gov
Recent studies have highlighted the potential of various metal iodates. Crystalline chromium(III) iodate, Cr(IO₃)₃, exhibits a strong SHG effect, which is significantly influenced by the CrO₆ unit, demonstrating that the metal cation can play a dominant role in the NLO response. rsc.org Furthermore, rare-earth iodates like Tm(IO₃)₃ are being investigated not only for NLO properties but also for applications as wide-bandgap single crystals for superior X-ray detection and imaging. researchgate.net These examples underscore a clear research trajectory: the systematic exploration of multi-component iodate systems to create tailored functional materials.
Table 1: Examples of Iodate-Based Non-Linear Optical (NLO) Materials and Their Properties
| Compound | Key Property | Potential Application |
|---|---|---|
| Chromium(III) Iodate (Cr(IO₃)₃) | Strong Second-Harmonic Generation (SHG) effect (1.3 × AgGaS₂) rsc.org | Mid-infrared NLO devices |
| Thulium(III) Iodate (Tm(IO₃)₃) | Wide bandgap, high resistivity researchgate.net | X-ray detection and imaging |
| Barium Niobium Oxide Iodate (BaNbO(IO₃)₅) | SHG response 14 times larger than KDP aps.org | High-efficiency laser systems |
Real-Time Spectroscopic Probes of Reaction Intermediates and Dynamics
Understanding the intricate steps of a chemical reaction requires direct observation of transient species. Future research on potassium hydrogen diiodate will increasingly rely on advanced, time-resolved spectroscopic techniques to probe reaction intermediates and elucidate complex mechanisms. These methods provide insights that are unattainable through the study of only reactants and final products.
One area of focus is the study of redox reactions involving iodate. For example, the photocatalyzed and dark reduction of iodate in aerosol proxies has been investigated using coated-wall flow tube experiments coupled with Chemical Ionization Mass Spectrometry (CIMS). This technique allows for the real-time, molecular-level measurement of gas-phase products, such as I₂, released during the reaction.
Furthermore, the photostability and spectroscopy of key iodine-containing intermediates are critical to understanding atmospheric and aqueous iodine chemistry. The gas-phase hypoiodite (B1233010) anion (IO⁻), an initial product in some iodate-related reactions, has been studied using resonance-enhanced photodissociation and total ion-loss action spectroscopies. These studies reveal that IO⁻ undergoes photodissociation when exposed to visible light, a crucial detail for atmospheric models.
The application of state-of-the-art techniques like time-resolved infrared absorption spectroscopy, which can map the production and consumption of reactive intermediates over timescales from picoseconds to milliseconds, will be invaluable. While these techniques have been used to unravel mechanisms in other areas of chemistry, their application to iodate reaction dynamics represents a significant future direction.
Development of Novel Synthetic Routes with Enhanced Control and Selectivity
While this compound is readily synthesized, the broader field of iodate chemistry will benefit from the development of novel synthetic routes that offer greater control over structure, morphology, and purity. Traditional methods often rely on crystallization from aqueous solutions, but emerging techniques provide pathways to new materials and polymorphs that are otherwise inaccessible.
Hydrothermal synthesis is a powerful method for producing high-purity crystalline materials. It involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This technique has been successfully used to synthesize new anhydrous alkaline earth metal bis-iodate hydrogeniodate compounds, such as Ca(IO₃)₂(HIO₃). rsc.org The precise control of parameters like temperature, pressure, and reactant concentrations in hydrothermal systems allows for the targeted synthesis of complex iodate structures, including mixed-anion materials like samarium iodate-sulfate. nsf.gov Supercritical hydrothermal synthesis, which uses water above its critical point, offers even greater control over crystal phase and particle size due to the tunable properties of the solvent. nih.gov
Other promising routes include low-cost co-precipitation methods followed by heat treatment, which have been used to synthesize new polymorphs of compounds like lithium zinc iodate (LiZn(IO₃)₃). mdpi.com The choice of synthetic pathway can significantly influence the resulting crystal structure and properties, as different routes can stabilize different crystalline forms. mdpi.com Future work will likely focus on adapting these advanced synthesis techniques to produce novel this compound-based materials and to gain more precise control over their physical and chemical characteristics.
Integration of Machine Learning and Artificial Intelligence in Predicting Iodate Reactivity and Properties
The intersection of computational science and chemistry is creating a paradigm shift in how chemical research is conducted. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting chemical reactivity, optimizing reaction conditions, and accelerating the discovery of new materials. This approach is highly relevant to the future study of this compound and related compounds.
Recent studies have demonstrated the successful application of ML models in predicting the reactivity and selectivity of hypervalent iodine compounds, which share chemical similarities with iodates. For instance, a machine learning model was developed to predict enantioselectivity in asymmetric reactions catalyzed by hypervalent iodine(III) compounds, achieving high accuracy (R² of 0.84). rsc.org Another ML approach has been used to predict the bond dissociation energies of hypervalent iodine reagents, which is a key indicator of their reactivity. nsf.gov
These predictive models can rapidly screen virtual libraries of catalysts, solvents, and reactants, significantly reducing the experimental effort required for reaction optimization. By training algorithms on large datasets of known reactions, AI can identify complex patterns and relationships that may not be obvious to human researchers. The future of iodate chemistry will involve building specific datasets for iodate reactions to train bespoke ML models. This will enable the rapid prediction of reaction outcomes, the design of novel iodate-based functional materials with desired properties, and a deeper mechanistic understanding of their reactivity.
Fundamental Studies on Extreme Conditions Behavior (e.g., Ultra-High Pressure, Low Temperature)
Investigating the behavior of materials under extreme conditions of pressure and temperature provides fundamental insights into their structural stability, bonding, and electronic properties. For this compound and other iodates, such studies can reveal novel phases and unexpected chemical phenomena.
High-pressure (HP) studies on various metal iodates have shown a rich variety of pressure-induced structural phase transitions. For example, cobalt iodate, Co(IO₃)₂, undergoes two isosymmetric phase transitions at approximately 3.0 and 9.0 GPa. acs.org Similarly, magnesium iodate, Mg(IO₃)₂, experiences a phase transition from a monoclinic to a trigonal structure between 7.5 and 9.7 GPa. aps.org A common theme in these studies is a pressure-driven increase in the oxygen coordination number around the iodine atoms. This is often accompanied by a counterintuitive expansion along certain crystal axes to accommodate the formation of new I–O bonds, a phenomenon driven by the lone electron pair on the iodine atom. aps.orgacs.org
While extensive data exists for related compounds like potassium iodate (KIO₃), which also undergoes phase transitions under pressure, the specific high-pressure behavior of this compound remains a key area for future fundamental research. acs.org Combining high-pressure experiments with low-temperature measurements can further map out the phase diagram of these materials, potentially revealing new superconducting or other exotic electronic states. researchgate.net Such fundamental studies are crucial for a complete understanding of the chemical and physical properties of the iodate family.
Table 2: Pressure-Induced Phase Transitions in Metal Iodates
| Compound | Initial Phase (Space Group) | Transition Pressure (GPa) | High-Pressure Phase (Space Group) | Key Observation |
|---|---|---|---|---|
| Co(IO₃)₂ | Monoclinic (P2₁/c) | ~3.0 and ~9.0 | Isosymmetric Monoclinic | Increase in I-O coordination acs.org |
| Mg(IO₃)₂ | Monoclinic (P2₁/c) | 7.5 - 9.7 | Trigonal (P3) | Increase in I-O coordination to 6 aps.org |
| Fe(IO₃)₃ | Monoclinic (P2₁/c) | 1.5-2.0 and 5.7-6.0 | Isosymmetric Monoclinic | Similar transitions to Co(IO₃)₂ acs.org |
| KIO₃ | - | - | Multiple transitions observed | - |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing high-purity KH(IO₃)₂?
- Methodology : Use controlled stoichiometric reactions between potassium iodate and iodic acid under acidic conditions. Hydrothermal synthesis (120–150°C, 24–48 hours) is effective for single-crystal growth. Post-synthesis purification involves recrystallization in dilute nitric acid to remove impurities like sulfates (<0.01%) and chlorides (<0.05%) .
- Critical Parameters : Maintain pH <2 during synthesis to prevent decomposition. Monitor iodine content via iodometric titration to ensure stoichiometric accuracy .
Q. How can researchers confirm the structural integrity of KH(IO₃)₂ crystals?
- Analytical Workflow :
XRD : Compare experimental diffraction patterns with reference data (ICDD PDF-4+ 00-034-0123). Orthorhombic symmetry (space group Pna2₁) is expected for pure crystals .
FTIR : Validate I-O bonding via peaks at 720 cm⁻¹ (symmetric stretching) and 780 cm⁻¹ (asymmetric stretching) .
Thermal Analysis : TGA should show decomposition onset at ~300°C, releasing iodine oxides .
Q. What safety protocols are essential for handling KH(IO₃)₂ in the laboratory?
- Handling : Use PPE (gloves, goggles) due to its oxidizing properties (H272) and skin/eye irritation risks (H315, H319). Avoid contact with organic reductants to prevent combustion .
- Storage : Keep in airtight containers, segregated from flammable materials. Follow UN 1479 (Class 5.1/III) transport regulations .
Q. How does KH(IO₃)₂ solubility impact experimental design?
- Key Data : Solubility in water is 13.3 g/L at 15°C, with pH 1–2 in solution. For solubility in organic solvents (e.g., ethanol <0.5 g/L), use gravimetric analysis after 24-hour agitation .
- Design Implications : Low solubility limits its use in aqueous-phase reactions but favors solid-state syntheses or heterogeneous catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition pathways?
- Contradiction : Some studies report decomposition at 300°C, while others observe stability up to 350°C.
- Methodology :
Perform TGA-DSC under controlled atmospheres (N₂ vs. O₂) to assess oxidative vs. pyrolytic pathways.
Use mass spectrometry (MS) coupled with TGA to identify evolved gases (e.g., I₂O₅, O₂) .
Compare results with computational models (DFT) predicting bond dissociation energies .
Q. What strategies optimize KH(IO₃)₂ for nonlinear optical (NLO) applications?
- Approach :
Synthesize single crystals via slow evaporation or hydrothermal methods.
Characterize NLO efficiency via second-harmonic generation (SHG) using a Nd:YAG laser (1064 nm).
Correlate crystal symmetry (polar space groups) with SHG intensity .
- Challenges : Impurities >0.05% (e.g., bromides) can quench optical activity. Use ICP-MS for impurity profiling .
Q. How do trace impurities affect electrochemical properties in iodine-based batteries?
- Experimental Design :
Prepare KH(IO₃)₂ with varying sulfate levels (0.005–0.05%).
Test ionic conductivity via impedance spectroscopy.
Cyclic voltammetry in H₂SO₄ electrolyte reveals sulfate’s role in passivation layer formation .
Q. What advanced techniques validate KH(IO₃)₂ as a primary standard in iodometry?
- Validation Protocol :
Purity Assessment: Karl Fischer titration (<0.1% H₂O), iodometric back-titration (99.8% purity threshold) .
Stability Testing: Store samples at 25°C/60% RH for 6 months; re-test via XRD and gravimetry to detect deliquescence or phase changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
